molecular formula C11H14O4 B053454 2,3,4-Trimethoxy-6-methylbenzaldehyde CAS No. 22383-85-3

2,3,4-Trimethoxy-6-methylbenzaldehyde

Cat. No. B053454
M. Wt: 210.23 g/mol
InChI Key: OMDNFMOQYYDECR-UHFFFAOYSA-N
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Patent
US06770662B2

Procedure details

A dry methylene chloride (100 ml) solution of 128 g (0.7 mol) of 3,4,5-trimethoxytoluene was dropwise added to a dry methylene chloride 500 ml solution of 112 g (0.84 mol) of aluminum chloride gradually under cooling with ice. The mixture was stirred at the same temperature for 45 minutes, a dry methylene chloride solution of 88.5 g (0.77 mol) of dichloromethyl methyl ether was dropwise added thereto gradually over a period of 2 hours. Stirring was conducted at the same temperature for 2 hours, and the mixture was gradually recovered to room temperature, followed by stirring at room temperature for one night. The reaction mixture was poured into 1 l of ice water, the methylene chloride phase was separated, and the aqueous phase was extracted with 200 ml of methylene chloride twice. The extract and the methylene chloride phase were combined together, sequentially washed with 200 ml of water, 200 ml of a saturated aqueous sodium bicarbonate solution and 200 ml of a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. A seed for a crystal was inoculated into the residue, and the resulting crystal was collected by filtration, washed with hexane and air dried to obtain 128 g of 2,3,4-trimethoxy-6-methylbenzaldehyde (m.p. 55-57° C.).
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:13])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:18][O:19]C(Cl)Cl>C(Cl)Cl>[CH3:12][O:11][C:7]1[C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=[C:5]([CH3:13])[C:6]=1[CH:18]=[O:19] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
88.5 g
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
128 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C
Name
Quantity
112 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
WAIT
Type
WAIT
Details
gradually over a period of 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was conducted at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was gradually recovered to room temperature
STIRRING
Type
STIRRING
Details
by stirring at room temperature for one night
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 1 l of ice water
CUSTOM
Type
CUSTOM
Details
the methylene chloride phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 200 ml of methylene chloride twice
EXTRACTION
Type
EXTRACTION
Details
The extract
WASH
Type
WASH
Details
sequentially washed with 200 ml of water, 200 ml of a saturated aqueous sodium bicarbonate solution and 200 ml of a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting crystal was collected by filtration
WASH
Type
WASH
Details
washed with hexane and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC1=C(C=O)C(=CC(=C1OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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